molecular formula C39H67N5O7 B2491854 D8-Mmae CAS No. 2070009-72-0

D8-Mmae

Cat. No. B2491854
CAS RN: 2070009-72-0
M. Wt: 726.042
InChI Key: DASWEROEPLKSEI-CMHCZSPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D8-MMAE, also known as Monomethyl auristatin E-d8, is a deuterated labeled MMAE . It is a potent mitotic inhibitor and a tubulin inhibitor . It is used as a cytotoxic component of antibody-drug conjugates (ADCs) to treat several different cancer types .


Molecular Structure Analysis

The molecular formula of D8-MMAE is C39H59D8N5O7 . The exact molecular structure is not provided in the search results.

Scientific Research Applications

Antitumor Activity in Monoclonal Antibody Drug Conjugates

Monomethyl auristatin E (MMAE), when conjugated with the anti-CD30 monoclonal antibody cAC10, forms a potent antibody-drug conjugate (ADC) with significant cytotoxic activity against CD30+ malignant cells. A study explored different drug-to-antibody ratios, revealing that the potency of the ADC in vitro was directly dependent on drug loading, but in vivo, ADCs with lower drug ratios exhibited comparable antitumor activity to higher-loaded counterparts, indicating the critical role of drug loading in ADC design for therapeutic applications (Hamblett et al., 2004).

Applications in Diabetes Research

While not directly involving MMAE, a comprehensive study in diabetes research highlights the importance of advanced data analysis techniques in biomedical research. Machine learning and data mining methods are increasingly vital for transforming large datasets into valuable insights, exemplifying the broader trend of integrating advanced computational methods in medical research, including in studies related to MMAE and similar compounds (Kavakiotis et al., 2017).

Polymerization Studies with MMA-D8

In the field of polymer science, studies have utilized MMA-d8 (a deuterated form of methyl methacrylate) to explore radical polymerization processes. These studies contribute to the fundamental understanding of polymerization mechanisms, which is essential for the development of new polymeric materials, potentially including those used in drug delivery systems like ADCs (Hatada et al., 1986).

Targeting Cancer Cells with MMAE-Linked Prodrugs

A novel MMAE prodrug targeting cell surface integrin αvβ3 demonstrated significant anticancer efficacy by inducing the death of cancer cells expressing this integrin. This study underscores the potential of MMAE-based prodrugs in targeting specific cancer cell markers, enhancing the selectivity and effectiveness of cancer therapies (Liu et al., 2012).

Mechanism of Action

D8-MMAE works by inhibiting cell division. It achieves this by binding to tubulin dimers and disrupting the microtubule network . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Safety and Hazards

D8-MMAE is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid inhalation, contact with eyes and skin, dust and aerosol formation, and to use only in areas with appropriate exhaust ventilation .

properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWEROEPLKSEI-CMHCZSPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D8-Mmae

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